66 Unclaimed sequence
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBI 6024 is an altered peptide ligand designed to generate an immune response that could result in the preservation of beta-islet cell function in patients with Type I diabetes or juvenile-onset diabetes . This compound is particularly significant in the context of autoimmune diseases, where it aims to delay or prevent insulin dependence by preserving endogenous insulin production .
Preparation Methods
NBI 6024 is synthesized through a series of peptide modifications. The compound corresponds to the 9-23 amino acid region of the insulin B chain, an epitope recognized by inflammatory interferon-gamma-producing T helper lymphocytes in Type I diabetic patients . The synthetic route involves the substitution of specific amino acids to create an altered peptide ligand that can induce a regulatory T-cell response . Industrial production methods typically involve subcutaneous injections of the compound in an aqueous vehicle, such as acetate buffer with D-mannitol .
Chemical Reactions Analysis
NBI 6024 primarily undergoes immunological reactions rather than traditional chemical reactions like oxidation or reduction. The compound interacts with T cells, inducing a shift from a Th1 pathogenic response to a Th2 regulatory phenotype . Common reagents and conditions used in these reactions include biweekly subcutaneous injections in a controlled clinical setting . The major products formed from these reactions are regulatory T cells that produce interleukin-4, interleukin-5, and interleukin-10 .
Scientific Research Applications
NBI 6024 has been extensively studied for its potential in treating Type I diabetes. It has shown promise in preserving beta-islet cell function and delaying the onset of insulin dependence . The compound has been tested in clinical trials, where it demonstrated the ability to shift immune responses from a pathogenic Th1 phenotype to a protective Th2 phenotype . Additionally, NBI 6024 has been used in research involving nonobese diabetic mice, where it significantly reduced the incidence of diabetes .
Mechanism of Action
The mechanism of action of NBI 6024 involves the induction of a regulatory T-cell response. The compound targets the 9-23 amino acid region of the insulin B chain, recognized by inflammatory T helper lymphocytes . By inducing a Th2 regulatory phenotype, NBI 6024 helps control the pathogenic Th1 responses that contribute to beta-islet cell destruction in Type I diabetes . This shift in immune response is crucial for preserving beta-cell function and delaying the progression of the disease .
Comparison with Similar Compounds
NBI 6024 is unique in its ability to induce a regulatory T-cell response specifically targeting the insulin B chain epitope. Similar compounds include other altered peptide ligands derived from autoantigens involved in autoimmune diseases . For instance, peptides derived from proinsulin have also been evaluated for their potential to modulate immune responses in Type I diabetes . NBI 6024 stands out due to its specific targeting of the 9-23 amino acid region and its demonstrated efficacy in clinical trials .
Properties
Molecular Formula |
C66H112N20O21 |
---|---|
Molecular Weight |
1521.7 g/mol |
IUPAC Name |
4-[[2-[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]acetyl]amino]-5-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H112N20O21/c1-30(2)21-43(81-54(96)36(12)75-58(100)42(17-19-49(91)92)80-65(107)52(34(9)10)86-63(105)45(23-32(5)6)84-61(103)46(24-38-25-70-29-74-38)83-56(98)39(67)28-87)60(102)76-37(13)55(97)82-44(22-31(3)4)62(104)85-51(33(7)8)64(106)77-35(11)53(95)72-26-47(88)78-41(16-18-48(89)90)59(101)79-40(15-14-20-71-66(68)69)57(99)73-27-50(93)94/h25,29-37,39-46,51-52,87H,14-24,26-28,67H2,1-13H3,(H,70,74)(H,72,95)(H,73,99)(H,75,100)(H,76,102)(H,77,106)(H,78,88)(H,79,101)(H,80,107)(H,81,96)(H,82,97)(H,83,98)(H,84,103)(H,85,104)(H,86,105)(H,89,90)(H,91,92)(H,93,94)(H4,68,69,71) |
InChI Key |
PHEWVCZHSBTZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.